molecular formula C11H8FNO2 B11895037 6-Fluoro-5-methylquinoline-2-carboxylic acid

6-Fluoro-5-methylquinoline-2-carboxylic acid

Cat. No.: B11895037
M. Wt: 205.18 g/mol
InChI Key: PASSNWPMCAWKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-5-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methylquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-fluoroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of fluorine-substituted quinolines .

Scientific Research Applications

6-Fluoro-5-methylquinoline-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes. For example, similar compounds are known to target bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-methylquinoline-3-carboxylic acid: Another fluorinated quinoline with similar structural features.

    7-Fluoro-2-methylquinoline-4-carboxylic acid: Differing in the position of the fluorine and carboxylic acid groups.

    6-Bromo-2-methylquinoline-3-carboxylic acid: A brominated analogue with different reactivity.

Uniqueness

6-Fluoro-5-methylquinoline-2-carboxylic acid is unique due to the specific positioning of the fluorine and carboxylic acid groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

6-fluoro-5-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-7-2-4-10(11(14)15)13-9(7)5-3-8(6)12/h2-5H,1H3,(H,14,15)

InChI Key

PASSNWPMCAWKIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CC(=N2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.